1-Chloro-7-fluoroisoquinoline
Description
Properties
IUPAC Name |
1-chloro-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWWTFRSPUCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623859 | |
| Record name | 1-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630422-89-8 | |
| Record name | 1-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-7-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the isoquinoline ring system can significantly modulate the physicochemical and biological properties of the molecule, making it a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of the known structural and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, representative experimental protocols and potential biological activities are discussed based on closely related analogs.
Chemical Structure and Identification
The chemical structure of this compound is characterized by an isoquinoline core with a chlorine atom at the 1-position and a fluorine atom at the 7-position.
Diagram of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 630422-89-8 |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=CC2=C1C=CN=C2Cl)F |
| InChI | InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |
Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.2 | Predicted |
| Monoisotopic Mass | 181.009455 g/mol | Predicted |
| Topological Polar Surface Area | 12.9 Ų | Predicted |
| Heavy Atom Count | 12 | Predicted |
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, the synthesis of structurally similar halogenated isoquinolines often follows established synthetic routes. A representative protocol for the synthesis of a related compound, 1-chloro-6-fluoroisoquinoline, is presented below to illustrate a potential synthetic strategy.
Representative Synthesis of a Chloro-Fluoroisoquinoline Analog
This protocol describes the synthesis of 1-chloro-6-fluoroisoquinoline from 6-fluoro-2H-isoquinolin-1-one.
Diagram of a Representative Synthetic Pathway for a Chloro-Fluoroisoquinoline
Caption: A representative workflow for the synthesis of a chloro-fluoroisoquinoline.
Experimental Protocol (for 1-Chloro-6-fluoroisoquinoline)
-
Materials:
-
6-Fluoro-2H-isoquinolin-1-one
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (CH₃CN)
-
4N HCl in dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
A solution of 6-fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) and POCl₃ (3.7 g, 23.9 mmol) in CH₃CN (20 mL) and 4N HCl/dioxane (2 mL) is prepared.
-
The reaction mixture is heated at 50°C overnight.
-
After cooling, the reaction mixture is carefully diluted with a saturated NaHCO₃ solution.
-
The aqueous layer is extracted with EtOAc.
-
The organic layer is concentrated under reduced pressure to afford the product.
-
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is not currently available. However, the isoquinoline and quinoline scaffolds, particularly when halogenated, are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, this compound could be investigated for the following potential applications:
-
Anticancer Activity: Many quinoline and isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The halogen substituents can enhance lipophilicity and modulate electronic properties, potentially leading to improved interactions with biological targets.
-
Antimicrobial Activity: Halogenated heterocyclic compounds are frequently explored for their antibacterial and antifungal properties. The presence of both chlorine and fluorine may contribute to a broad spectrum of antimicrobial activity.
-
Enzyme Inhibition: The isoquinoline core is a known scaffold for the development of various enzyme inhibitors, including kinases, which are critical targets in cancer therapy.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.
Diagram of a General Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of a novel compound.
Conclusion
This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, its structural features suggest that it may possess interesting biological activities. The information and representative protocols provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further investigations into the properties and potential applications of this and related halogenated isoquinoline derivatives.
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Chloro-7-fluoroisoquinoline (CAS No: 630422-89-8), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data for this specific molecule, this document compiles predicted properties alongside comparative data from the closely related analogs, 1-chloroisoquinoline and 7-fluoroisoquinoline. This guide also outlines a standard experimental protocol for the determination of key physical properties and presents a visualization of a known synthetic pathway involving the title compound.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The strategic placement of halogen substituents, such as chlorine and fluorine, on the isoquinoline scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making such compounds valuable building blocks in drug discovery programs. This compound is a disubstituted isoquinoline that holds potential for further chemical modification and exploration of its biological activity. This guide serves as a foundational resource for researchers working with this compound.
Physicochemical Properties
Quantitative data for this compound is sparse in the public domain. The following tables summarize the available predicted data for the title compound, along with a comparison to its constituent analogs, 1-chloroisoquinoline and 7-fluoroisoquinoline, to provide a predictive context for its behavior.
Table 1: General and Predicted Physicochemical Properties
| Property | This compound | 1-Chloroisoquinoline[1] | 7-Fluoroisoquinoline[2] |
| CAS Number | 630422-89-8 | 19493-44-8 | 1075-12-3 |
| Molecular Formula | C₉H₅ClFN[3] | C₉H₆ClN | C₉H₆FN |
| Molecular Weight | 181.60 g/mol | 163.60 g/mol | 147.15 g/mol |
| Monoisotopic Mass | 181.00946 Da[3] | 163.0188769 Da | 147.048427358 Da |
| XlogP (Predicted) | 3.2[3] | 3.2 | 2.3 |
| pKa (Predicted) | Not Available | Not Available | 4.81 ± 0.10[4] |
Note: The majority of the data for this compound is based on computational predictions.
Table 2: Predicted Spectroscopic and Structural Data
| Parameter | This compound[3] |
| SMILES | C1=CC(=CC2=C1C=CN=C2Cl)F |
| InChI | InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |
| InChIKey | WZJWWTFRSPUCDG-UHFFFAOYSA-N |
| Predicted Collision Cross Section (Ų) [M+H]⁺ | 130.2 |
| Predicted Collision Cross Section (Ų) [M+Na]⁺ | 141.9 |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
Apparatus:
-
Capillary melting point apparatus
-
Sealed capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.
-
For a pure compound, this range should be narrow (typically < 2°C).
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Apparatus:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid should be clearly visible.
-
Seal the vials and place them in a constant temperature shaker bath, typically set to 25°C or 37°C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, centrifuge the aliquot at a high speed.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the saturated sample solution by HPLC-UV to determine the concentration of the dissolved compound.
-
The aqueous solubility is reported in units such as mg/mL or µM.
Synthetic Pathway Visualization
This compound serves as a precursor in the synthesis of other isoquinoline derivatives. The following diagram illustrates its role in the synthesis of 7-fluoroisoquinoline.[4]
Logical Workflow for Drug Discovery Application
Given the biological relevance of the quinoline scaffold, this compound can be considered a starting point for a drug discovery campaign. The following diagram outlines a logical workflow from the initial compound to potential lead identification.
Conclusion
This compound is a valuable chemical entity with potential applications in various fields of chemical research. While comprehensive experimental data on its physicochemical properties remains to be published, this guide provides a consolidated summary of available predicted data and contextual information from related compounds. The outlined experimental protocols offer a starting point for the empirical characterization of this molecule. It is anticipated that as this compound is further investigated, a more complete physicochemical profile will emerge, aiding in its application in the development of novel functional molecules.
References
An In-depth Technical Guide to 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic route, and potential biological significance of 1-Chloro-7-fluoroisoquinoline. The information is curated for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Core Molecular Data
This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its functionalization with both a chloro and a fluoro group offers unique physicochemical properties that are of interest in the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFN | [Parchem] |
| Molecular Weight | 181.59 g/mol | [Parchem] |
| CAS Number | 630422-89-8 | [Parchem] |
Putative Synthesis of this compound
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Fluoroisoquinoline-N-oxide
This protocol is adapted from the general procedure for N-oxidation of quinoline derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 7-fluoroisoquinoline (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with the organic solvent used in the reaction.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-fluoroisoquinoline-N-oxide.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of 1-chloroisoquinoline.[1]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 7-fluoroisoquinoline-N-oxide (1.0 equivalent).
-
Reagent Addition: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) dropwise with stirring.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[1]
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. Quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Biological Significance and Therapeutic Applications
The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] The introduction of a chlorine atom at the 7-position of the quinoline ring, a related heterocyclic system, has been shown to be crucial for the anticancer activity of some compounds, with studies suggesting inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3]
Given these precedents, it is plausible that this compound could serve as a valuable intermediate or a lead compound for the development of novel anticancer agents targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Further Investigation
As a substituted chloro-heterocycle, this compound is a prime candidate for further functionalization via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
General Workflow for Derivatization and Biological Screening
The following diagram outlines a general workflow for the chemical elaboration of this compound and subsequent biological evaluation.
This guide provides a foundational understanding of this compound, offering a strong starting point for further research and development in the fields of organic synthesis and medicinal chemistry. The proposed synthetic route and potential biological targets are based on established chemical principles and pharmacological precedents, paving the way for the exploration of this and related compounds as novel therapeutic agents.
References
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
1-Chloro-7-fluoroisoquinoline: A Technical Guide for Chemical Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-chloro-7-fluoroisoquinoline, a specialized heterocyclic intermediate with potential applications in medicinal chemistry and drug discovery. Due to its status as a non-commercial and challenging-to-obtain reagent, this document compiles available information on its synthesis, chemical properties, and known reactivity, drawing from established methodologies for analogous compounds.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN | [1] |
| Molecular Weight | 163.6 g/mol | [1] |
| CAS Number | 19493-44-8 | [1] |
| Appearance | Not Specified | |
| Melting Point | Not Specified | |
| Boiling Point | Not Specified | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H) | [1] |
| Mass Spectrometry (ESI+) | m/z 164.0 | [1] |
| Purity (HPLC) | 96.0% | [1] |
Synthesis of this compound
A direct, published synthetic protocol for this compound is not currently available. However, a plausible and efficient route can be proposed based on the well-established synthesis of 1-chloroisoquinoline from its corresponding N-oxide.[1] This suggested pathway involves two key steps: the N-oxidation of 7-fluoroisoquinoline followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: N-Oxidation of 7-Fluoroisoquinoline (Hypothetical Protocol)
This protocol is adapted from general methods for the N-oxidation of quinolines and isoquinolines.
-
Dissolve 7-fluoroisoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Gradually add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) or a mixture of hydrogen peroxide (30%) and acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture. If m-CPBA is used, a wash with a saturated sodium bicarbonate solution is recommended.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-fluoroisoquinoline N-oxide.
-
Purify the product by column chromatography or recrystallization.
Step 2: Chlorination of 7-Fluoroisoquinoline N-oxide (Hypothetical Protocol)
This protocol is based on the reported synthesis of 1-chloroisoquinoline.[1]
-
To 7-fluoroisoquinoline N-oxide (1.0 eq), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under ice-cold conditions.
-
After the addition is complete, heat the reaction mixture to reflux (e.g., 105 °C for POCl₃) and maintain for several hours until the reaction is complete, as monitored by TLC.
-
Carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
Quench the residue with ice water and extract the product with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compound.
A notable application is its use in the synthesis of 7-fluoroisoquinoline-1-carboxylic acid, an intermediate for compounds that have been investigated as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[2]
Reaction with 2-(Tributylstannyl)furan
The following workflow illustrates the reaction of this compound as described in the patent literature.[2]
Caption: Synthesis of 7-fluoroisoquinoline-1-carboxylic acid.
Experimental Protocol (Derived from Patent Information[2])
-
Stille Coupling: React this compound with 2-(tributylstannyl)furan in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in a suitable solvent like toluene or DMF. The reaction is typically heated to facilitate the cross-coupling.
-
Oxidation: The resulting 7-fluoro-1-(furan-2-yl)isoquinoline is then subjected to oxidative cleavage of the furan ring using an oxidizing agent such as sodium periodate (NaIO₄) to yield 7-fluoroisoquinoline-1-carboxylic acid.
Conclusion
References
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast and diverse family of naturally occurring and synthetically derived compounds. From potent alkaloids with profound physiological effects to meticulously designed therapeutic agents, the journey of substituted isoquinolines through the annals of chemistry and pharmacology is a compelling narrative of discovery, innovation, and the relentless pursuit of molecular solutions to biological challenges. This technical guide provides a comprehensive exploration of the discovery and history of substituted isoquinolines, detailing the seminal synthetic methodologies, key milestones in their evolution, and the parallel advancements in understanding their biological significance.
The Foundational Syntheses: Forging the Isoquinoline Core
The late 19th and early 20th centuries witnessed the birth of three pivotal named reactions that unlocked the systematic synthesis of the isoquinoline nucleus, paving the way for the exploration of its chemical space. These methods, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain fundamental in the synthetic chemist's toolkit.
The Bischler-Napieralski Reaction (1893)
Discovered by August Bischler and Bernard Napieralski in 1893, this reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] The classical procedure involves the dehydration of the amide using a condensing agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[1][2] The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline. The reaction is particularly effective for aromatic rings bearing electron-donating substituents, which facilitate the key intramolecular electrophilic aromatic substitution step.[1][4]
Experimental Protocol: Classical Bischler-Napieralski Cyclization
A representative historical protocol for the synthesis of a 1-substituted-3,4-dihydroisoquinoline is as follows:
-
Amide Formation: An appropriately substituted β-phenylethylamine is acylated using an acid chloride or anhydride to form the corresponding amide.[5]
-
Cyclization: The dried amide is dissolved in an inert solvent (e.g., dry toluene or chloroform). To this solution, a dehydrating agent such as phosphorus oxychloride (2-3 equivalents) is added cautiously.[6]
-
Reaction: The mixture is heated to reflux for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and reagent are removed under reduced pressure. The residue is then carefully treated with ice-water and basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the dihydroisoquinoline.
-
Purification: The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The final product is purified by crystallization or distillation.
The yields of the Bischler-Napieralski reaction can be variable and are highly dependent on the substrate and reaction conditions. Early reports often cited modest yields, but modern modifications have significantly improved the efficiency and scope of this transformation.[6]
The Pictet-Spengler Reaction (1911)
In 1911, Amé Pictet and Theodor Spengler reported a landmark synthesis of a tetrahydroisoquinoline by the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions.[7][8][9] This reaction, which mimics biosynthetic pathways of many alkaloids, proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic attack on the aromatic ring to form the heterocyclic system.[9] The presence of electron-donating groups on the aromatic ring of the β-arylethylamine enhances the nucleophilicity of the ring and facilitates the cyclization, often allowing the reaction to proceed under milder conditions.[9]
Experimental Protocol: Classical Pictet-Spengler Tetrahydroisoquinoline Synthesis
A general procedure from the early 20th century for the synthesis of a 1,2,3,4-tetrahydroisoquinoline is as follows:
-
Reactant Mixture: The β-arylethylamine and the aldehyde (or a precursor like dimethoxymethane) are dissolved in a suitable solvent, often an alcohol or an aqueous acidic solution.[8]
-
Acid Catalysis: A strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction.
-
Reaction Conditions: The reaction mixture is typically heated, often to reflux, for several hours to drive the condensation and cyclization to completion.
-
Work-up: After cooling, the reaction mixture is neutralized with a base to precipitate the tetrahydroisoquinoline product.
-
Purification: The crude product is collected by filtration or extraction and purified by crystallization from an appropriate solvent.
The Pomeranz-Fritsch Reaction (1893)
Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to the aromatic isoquinoline ring system.[10][11] The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10][12] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and often requires heating.[10] A significant modification by Schlittler and Müller involves the condensation of a benzylamine with glyoxal hemiacetal, offering an alternative entry to the isoquinoline core.[10] The yields of the Pomeranz-Fritsch reaction are known to vary widely depending on the substrates and conditions employed.[12]
Experimental Protocol: Classical Pomeranz-Fritsch Isoquinoline Synthesis
A representative historical protocol for this synthesis is as follows:
-
Benzalaminoacetal Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal (Schiff base). This step is often carried out separately before the cyclization.
-
Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures.[10]
-
Work-up: The reaction mixture is cooled and carefully poured onto ice, followed by basification to precipitate the isoquinoline product.
-
Purification: The crude product is extracted with an organic solvent, dried, and purified by distillation or crystallization.
The Rise of Substituted Isoquinolines in Natural Products and Medicine
The development of these fundamental synthetic methods coincided with and greatly facilitated the isolation and structural elucidation of a plethora of isoquinoline alkaloids from plant sources. These natural products exhibited a remarkable range of biological activities, cementing the importance of the isoquinoline scaffold in medicinal chemistry.
Papaverine: A Vasodilator from the Opium Poppy
Papaverine, an opium alkaloid, is a classic example of a benzylisoquinoline. It acts as a non-specific vasodilator by inhibiting phosphodiesterases, leading to increased intracellular levels of cyclic AMP and cyclic GMP.[13][14][15] This, in turn, leads to the relaxation of smooth muscle.
Berberine: A Multifaceted Alkaloid
Berberine is a protoberberine alkaloid found in a variety of plants. It has a long history of use in traditional medicine and is known to possess a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antidiabetic properties.[16][17][18] Its mechanism of action is complex and involves multiple signaling pathways, most notably the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16][18][19]
Emetine and Tubocurarine: Potent Biological Probes
Emetine, an alkaloid from the ipecacuanha plant, is a potent inhibitor of protein synthesis and has been used as an emetic and in the treatment of amoebiasis.[20][21] Tubocurarine, a major component of curare, is a neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors, leading to muscle relaxation.[22][23]
Quantitative Biological Activity of Key Isoquinoline Alkaloids
The following table summarizes the biological activity of several historically significant substituted isoquinolines, providing a quantitative basis for their pharmacological effects.
| Compound | Target/Mechanism of Action | IC50/EC50 | Organism/Cell Line | Reference |
| Berberine | AMP-activated protein kinase (AMPK) activation | - | Various | [16][18] |
| TLR4/MyD88/NF-κB signaling pathway inhibition | - | THP-1-derived macrophages | [17] | |
| Emetine | Inhibition of protein synthesis | ~0.12 µM | BEC-hACE2 cells | [24] |
| Anti-HCoV-OC43 activity | 40 nM | Vero E6 cells | [24] | |
| Anti-Zika virus (NS5 RNA polymerase) | 0.121 µM | In vitro | [25] | |
| Papaverine | Phosphodiesterase (PDE) inhibition | - | Smooth muscle | [13] |
| HERG channel blockade | 71.03 µM | Rabbit ventricular myocytes | [26] | |
| Tubocurarine | Nicotinic acetylcholine receptor antagonist | K = 0.5 µM | Frog skeletal muscle | [27] |
Evolution of Synthetic Strategies: Beyond the Classics
While the foundational named reactions provided the initial impetus, the field of isoquinoline synthesis has continuously evolved.[28][29] The mid-20th century and beyond saw the development of numerous new methodologies and refinements of existing ones, driven by the need for greater efficiency, regioselectivity, and access to more complex and diverse substitution patterns.[28][29] These advancements include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions, which have dramatically expanded the accessible chemical space of substituted isoquinolines.[30]
Conclusion
The discovery and history of substituted isoquinolines is a testament to the synergistic relationship between natural product chemistry, synthetic organic chemistry, and pharmacology. From the elucidation of the structures of complex alkaloids to the development of elegant and efficient synthetic routes, the journey of the isoquinoline scaffold has been one of continuous innovation. The foundational synthetic methods laid the groundwork for generations of chemists to explore the vast potential of this versatile heterocyclic core. The profound biological activities of naturally occurring isoquinolines have not only provided valuable pharmacological tools but have also inspired the design and synthesis of new therapeutic agents. As our understanding of biological pathways deepens and synthetic methodologies become ever more sophisticated, the story of the substituted isoquinoline is far from over, with new chapters of discovery and application waiting to be written.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benthamopen.com [benthamopen.com]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 23. Tubocurarine - Humanitas.net [humanitas.net]
- 24. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. The kinetics of tubocurarine action and restricted diffusion within the synaptic cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-Chloro-7-fluoroisoquinoline
This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 1-Chloro-7-fluoroisoquinoline for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes known information and predicted values for related compounds.
| Property | Value | Reference/Note |
| CAS Number | 630422-89-8 | [2] |
| Molecular Formula | C₉H₅ClFN | [7] |
| Molecular Weight | 181.60 g/mol | Inferred |
| Appearance | Solid (predicted) | Based on related compounds |
| Boiling Point | 255.3±13.0 °C (Predicted for 7-fluoroisoquinoline) | [8] |
| Density | 1.216±0.06 g/cm³ (Predicted for 7-fluoroisoquinoline) | [8] |
| Storage Temperature | Inert atmosphere, Room Temperature | [8] |
Hazard Identification and Safety Precautions
Based on the hazard classifications of analogous compounds like 1-chloroisoquinoline and 7-fluoroisoquinoline, this compound should be handled as a potentially hazardous substance.[3][4][6]
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][9] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.[5]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, a general synthesis protocol for a related compound, 1-chloroisoquinoline, is provided as an example of the chemical handling involved.[12]
Example Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [12]
-
Reaction Setup: In a fume hood, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g) under ice bath cooling conditions.
-
Reflux: Heat the reaction mixture to 105 °C and reflux overnight.
-
Workup:
-
Remove excess phosphoryl chloride by distillation under reduced pressure.
-
Quench the residue with ice water.
-
Extract the aqueous solution with dichloromethane.
-
-
Purification:
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline.
-
Visualizations
The following diagrams illustrate key logical and procedural workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 7-Fluoroisoquinoline | C9H6FN | CID 20493452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]
- 8. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]
- 9. 1-Fluoroisoquinoline | C9H6FN | CID 640962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. northindustrial.net [northindustrial.net]
- 12. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: 1-Chloro-7-fluoroisoquinoline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-7-fluoroisoquinoline is a valuable heterocyclic building block in medicinal chemistry, offering a strategic starting point for the synthesis of diverse molecular scaffolds. The isoquinoline core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 1-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. These application notes provide an overview of the utility of this compound in the synthesis of potential kinase inhibitors and detail experimental protocols for its derivatization.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1-position of the isoquinoline ring can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.
Representative Application: Synthesis of a Hypothetical Kinase Inhibitor Targeting Epidermal Growth Factor Receptor (EGFR)
To illustrate the utility of this compound, we present a synthetic route to a representative anilino-isoquinoline derivative, a class of compounds known to exhibit EGFR inhibitory activity.
Quantitative Data Presentation
The following table summarizes the in vitro activity of a representative compound synthesized from this compound against a panel of cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of a Representative 1-Anilino-7-fluoroisoquinoline Derivative
| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) |
| BC-101 | EGFR | A431 (Epidermoid carcinoma) | 85 |
| EGFR | NCI-H1975 (Non-small cell lung cancer) | 120 | |
| VEGFR2 | HUVEC (Human umbilical vein endothelial cells) | >10,000 |
Note: The data presented is for a representative compound and is intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key synthetic transformations of this compound are provided below. These protocols are based on established procedures for similar heterocyclic compounds.[1][2][3]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce an aryl substituent at the 1-position.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The solvent should be degassed by bubbling with the inert gas for 15-20 minutes prior to use.
-
To the stirring suspension, add palladium(II) acetate and SPhos.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with a primary or secondary amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline derivative) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction tube or flask.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-7-fluoroisoquinoline derivative.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of a representative derivative.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of derivatives.
Logical Relationship in SAR
Caption: Structure-Activity Relationship (SAR) considerations for 7-fluoroisoquinoline derivatives.
References
- 1. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
Synthesis of Novel Derivatives from 1-Chloro-7-fluoroisoquinoline: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel 1-substituted-7-fluoroisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the reactive chlorine atom at the 1-position serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.
The primary synthetic strategies discussed herein are the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds. These palladium-catalyzed reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for the construction of diverse chemical libraries for drug discovery programs. Potential applications of the synthesized derivatives include their development as kinase inhibitors for oncology and as novel antimicrobial agents.
Key Synthetic Strategies
Two of the most powerful and versatile methods for the functionalization of 1-chloro-7-fluoroisoquinoline are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 1-position, providing a robust platform for the generation of diverse compound libraries.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 7-Fluoro-1-phenylisoquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-Fluoro-1-(4-methoxyphenyl)isoquinoline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 82 |
| 3 | Thiophen-2-ylboronic acid | 7-Fluoro-1-(thiophen-2-yl)isoquinoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 78 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-7-fluoroisoquinolin-1-amine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 20 | 75 |
| 2 | Morpholine | 1-(Morpholino)-7-fluoroisoquinoline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-7-fluoroisoquinolin-1-amine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 110 | 18 | 72 |
Biological Evaluation of Synthesized Derivatives
Derivatives of the 7-fluoroisoquinoline scaffold are of significant interest due to their potential as kinase inhibitors and antimicrobial agents. The following tables present hypothetical, yet representative, biological activity data for the classes of compounds synthesized via the aforementioned methods.
Table 3: Kinase Inhibitory Activity of 1-Anilino-7-fluoroisoquinoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
| N-Phenyl-7-fluoroisoquinolin-1-amine | EGFR | 85 |
| N-(4-Chlorophenyl)-7-fluoroisoquinolin-1-amine | VEGFR2 | 50 |
| N-(3-Methoxyphenyl)-7-fluoroisoquinolin-1-amine | PDGFRβ | 120 |
Table 4: Antimicrobial Activity of 1-Aryl-7-fluoroisoquinoline Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 7-Fluoro-1-phenylisoquinoline | 16 | 32 |
| 7-Fluoro-1-(4-methoxyphenyl)isoquinoline | 8 | 16 |
| 7-Fluoro-1-(thiophen-2-yl)isoquinoline | 4 | 8 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Toluene
-
Deionized water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and deionized water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-7-fluoroisoquinoline derivative.
Visualizations
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Inhibition of RTK Signaling Pathway.
Application of 1-Chloro-7-fluoroisoquinoline in kinase inhibitor synthesis.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 1-Chloro-7-fluoroisoquinoline is a promising, albeit relatively underexplored, starting material for the synthesis of novel kinase inhibitors. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the kinase active site. The fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and cell permeability of the final compounds.
Derivatives of 1-chloroisoquinoline have been utilized in the preparation of inhibitors for a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and c-Met.[1][2] The 1-aminoisoquinoline moiety, which can be readily derived from 1-chloroisoquinoline, is a key pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.
This document provides detailed protocols for the potential application of this compound in the synthesis of kinase inhibitors, targeting kinases such as those in the Receptor Tyrosine Kinase (RTK) family (e.g., c-Met, VEGFR) and serine/threonine kinases (e.g., ROCK). The methodologies are based on established synthetic routes for analogous isoquinoline-based inhibitors.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in the reactivity of the C1-chloro group towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of amine, ether, or thioether linkages, providing a diverse range of derivatives. Subsequent modifications can be performed to elaborate the core structure and optimize for target-specific interactions.
Potential Kinase Targets and Signaling Pathways
Kinase inhibitors derived from the 1-aminoisoquinoline scaffold have the potential to target a variety of kinases involved in critical cellular signaling pathways implicated in cancer and other diseases.
-
c-Met Signaling: The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Aberrant c-Met signaling is a driver in many cancers.
-
ROCK Signaling: Rho-associated kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. They play a critical role in regulating cell shape, motility, and contraction by phosphorylating substrates like myosin light chain (MLC) and myosin light chain phosphatase (MYPT1). Dysregulation of ROCK signaling is implicated in cardiovascular diseases and cancer metastasis.
Quantitative Data Summary
While specific inhibitory data for compounds directly derived from this compound is not extensively available in public literature, the following table presents representative data for analogous isoquinoline-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Isoquinolin-1-amine derivatives | ROCK-I | 10 - 100 | Fasudil |
| Triazolopyridazine-isoquinolinone | c-Met | 5 - 50 | Crizotinib |
Note: The data presented are for analogous compound classes and serve as a guide for the expected potency of inhibitors synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-7-fluoroisoquinolin-1-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
DMSO
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo® reagent).
-
Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis of kinase inhibitors.
Caption: Simplified c-Met signaling pathway and point of inhibition.
References
Application Notes and Protocols for the Functionalization of 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of 1-chloro-7-fluoroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below describe three common and powerful cross-coupling and substitution reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). These methods allow for the introduction of a wide range of substituents at the 1-position, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction
This compound is a valuable starting material for the synthesis of novel therapeutic agents. The chlorine atom at the 1-position is activated towards displacement, providing a handle for the introduction of various functionalities. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compounds. The following protocols offer starting points for the development of synthetic routes to novel isoquinoline derivatives.
Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-7-fluoroisoquinolines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1][2][3] This protocol describes the coupling of this compound with an arylboronic acid.
Experimental Protocol: Synthesis of 7-fluoro-1-(4-methoxyphenyl)isoquinoline
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-fluoro-1-(4-methoxyphenyl)isoquinoline.
Quantitative Data (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 20 | 82-92 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-7-fluoroisoquinolin-1-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This protocol describes the coupling of this compound with an aniline derivative.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-7-fluoroisoquinolin-1-amine
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv.) and 4-methoxyaniline (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-7-fluoroisoquinolin-1-amine.
Quantitative Data (Representative)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 20 | 70-80 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoquinoline ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the 1-position. This method is particularly useful for the introduction of heteroatom nucleophiles.
Experimental Protocol: Synthesis of 7-fluoro-1-morpholinoisoquinoline
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), morpholine (2.0 equiv.), and potassium carbonate (1.5 equiv.).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize or purify by column chromatography on silica gel if necessary to yield pure 7-fluoro-1-morpholinoisoquinoline.
Quantitative Data (Representative)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 120 | 8 | 90-98 |
| 2 | Piperidine | Et₃N | Acetonitrile | 80 (reflux) | 12 | 85-95 |
| 3 | Phenol | K₂CO₃ | DMF | 130 | 10 | 70-80 |
Note: Yields are representative and may vary depending on the specific nucleophile and reaction conditions.
Visualizations
Experimental Workflow for Functionalization
Caption: General workflow for the functionalization of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-7-fluoroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-7-fluoroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable multi-step synthesis, commencing from commercially available starting materials. This application note includes detailed experimental procedures, data presented in tabular format for clarity, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step sequence. The first step involves the construction of the 7-fluoroisoquinolin-1-ol core from 5-fluoro-2-methylbenzoic acid. The subsequent step is the chlorination of the hydroxyl group to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 7-Fluoroisoquinolin-1-ol
This stage follows a multi-step, one-pot procedure adapted from related syntheses.[1]
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ammonia (solution in dioxane)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Water (deionized)
-
Sodium chloride (brine solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Amide Formation: To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in dry toluene, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the mixture for 2 hours. Subsequently, add a solution of ammonia in dioxane (2.0 eq) and continue stirring for an additional 16 hours.
-
Condensation: Concentrate the reaction mixture under reduced pressure. To the residue, add N,N-dimethylformamide dimethyl acetal (1.5 eq) and heat the mixture at 120 °C for 4 hours.
-
Cyclization: Cool the mixture to room temperature and dissolve the residue in dry THF. Add potassium tert-butoxide (2.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Acidify the mixture to pH 5-6 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 7-fluoroisoquinolin-1-ol. The crude product can be purified by recrystallization or used directly in the next step.
Stage 2: Synthesis of this compound
This stage employs a standard chlorination procedure for isoquinolin-1-ols.[2]
Materials:
-
7-Fluoroisoquinolin-1-ol (crude or purified)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Sodium chloride (brine solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Chlorination: In a flask equipped with a reflux condenser, suspend 7-fluoroisoquinolin-1-ol (1.0 eq) in phosphorus oxychloride (10.0 eq). Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours.
-
Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Fluoro-2-methylbenzoic acid | 7-Fluoroisoquinolin-1-ol | CDI, NH₃, DMF-DMA, t-BuOK | Toluene, THF | RT to 120 | ~34 | 75-85 | >90 (crude) |
| 2 | 7-Fluoroisoquinolin-1-ol | This compound | POCl₃ | Neat | 105 | 4 | 80-90 | >98 |
Table 2: Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.21 (d, J = 5.6 Hz, 1H), 7.95 (dd, J = 9.0, 5.4 Hz, 1H), 7.68 (d, J = 5.6 Hz, 1H), 7.55 (dd, J = 8.7, 2.5 Hz, 1H), 7.42 (ddd, J = 9.0, 8.1, 2.5 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 163.5 (d, J = 252.5 Hz), 152.1, 142.8, 139.2 (d, J = 10.1 Hz), 128.5, 122.9 (d, J = 9.1 Hz), 121.8, 119.5 (d, J = 26.3 Hz), 110.2 (d, J = 21.2 Hz) |
| Mass Spec (ESI+) m/z | 182.0 [M+H]⁺ |
| Appearance | White to off-white solid |
Logical Relationships in Synthesis
Caption: Key transformations in the synthesis of this compound.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this procedure suitable for implementation in both academic and industrial research settings. The detailed steps and characterization data will aid researchers in producing this valuable synthetic intermediate with high yield and purity.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into the isoquinoline core can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile, making 7-fluoroisoquinoline a valuable building block in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-chloro-7-fluoroisoquinoline. This versatile starting material allows for the introduction of diverse functionalities at the C1 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development. The protocols outlined below are based on established methodologies for palladium-catalyzed reactions and can be adapted for various coupling partners.
Core Concepts and Reaction Types
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. For the Heck reaction, the mechanism involves migratory insertion of an alkene.
This guide covers four primary types of palladium-catalyzed cross-coupling reactions applicable to this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent (e.g., boronic acid or ester).
-
Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and a primary or secondary amine.[1][2][3][4][5][6]
-
Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.[7][8][9][10]
-
Heck Reaction: Formation of a C-C bond between this compound and an alkene.[11][12]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize generalized reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on reactions with structurally similar chloro-heterocyclic compounds and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | 75-88 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 80-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 80 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 70 | 16 | 70-80 |
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 60-75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 120 | 18 | 65-80 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | 20 | 55-70 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; therefore, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-aryl-7-fluoroisoquinolines.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water to the flask.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene and add this solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 1-amino-7-fluoroisoquinoline derivatives.[4]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol details the synthesis of 1-alkynyl-7-fluoroisoquinolines.[7][8]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound and anhydrous THF.
-
Add triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 4: General Procedure for Heck Reaction
This protocol describes the synthesis of 1-alkenyl-7-fluoroisoquinolines.[11][12]
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (10 mL)
-
Sealed reaction tube
-
Magnetic stirrer
Procedure:
-
To a sealed reaction tube, add Pd(OAc)₂, P(o-tol)₃, and this compound.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-Chloro-7-fluoroisoquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of biologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 1-Chloro-7-fluoroisoquinoline is a versatile building block for the synthesis of novel compounds for biological screening. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the fluorine atom at the 7-position can modulate the electronic properties and biological activity of the resulting derivatives.
These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds, with a focus on their potential as antimicrobial and anticancer agents.
Derivatization Strategies
The primary method for derivatizing this compound is through nucleophilic aromatic substitution (SNAr) at the C1 position. The electron-withdrawing nature of the isoquinoline nitrogen atom facilitates the displacement of the chloride leaving group by a variety of nucleophiles.
Key Derivatization Reactions:
-
Amination: Introduction of primary and secondary amines to generate 1-amino-7-fluoroisoquinoline derivatives. These compounds are of significant interest for their potential antimicrobial and kinase inhibitory activities.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl boronic acids. This reaction is instrumental in creating derivatives with extended aromatic systems, often explored as kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes the synthesis of 1-amino-7-fluoroisoquinoline derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-amino-7-fluoroisoquinoline derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 1-aryl-7-fluoroisoquinoline derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-7-fluoroisoquinoline derivative.
Data Presentation
Due to the limited availability of specific quantitative data for derivatives of this compound, the following tables present representative data for analogous fluorinated quinoline and isoquinoline compounds to illustrate potential outcomes.
Table 1: Representative Yields for Derivatization of Chloro-heterocycles
| Starting Material | Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Yield (%) |
| 4,7-Dichloroquinoline | Amination | 1,3-Diaminopropane | - | Ethanol | ~85% |
| 7-Chloro-6-nitroquinoline | Amination | Morpholine | - | Ethanol | ~90% |
| 6-Bromoisoquinoline-1-carbonitrile | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 80-95% |
Table 2: Representative Biological Activity Data for Fluorinated Heterocycles
| Compound Class | Biological Target/Assay | Example Compound | IC₅₀ / MIC | Reference |
| Fluoroquinolones | Antibacterial (S. aureus) | Ciprofloxacin | 0.250 µg/mL (MIC) | [1] |
| Isoquinoline Derivatives | Antibacterial (MRSA) | HSN584 | 4 µg/mL (MIC) | [2] |
| Quinoline Derivatives | Anticancer (MCF-7) | Compound 7d | 4.2 µM (IC₅₀) | [3] |
| Isoquinoline Derivatives | MAO-B Inhibition | Compound 4g | 14.80 µM (IC₅₀) | [4] |
Biological Screening Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized 7-fluoroisoquinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol is designed to screen for compounds that inhibit the activity of a specific kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Synthesized 7-fluoroisoquinoline derivatives
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates suitable for the detection method
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the kinase and its substrate to the wells of the assay plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: Derivatization workflow for this compound.
Caption: Biological screening workflow for synthesized derivatives.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
References
Use of 1-Chloro-7-fluoroisoquinoline in agricultural chemistry
Based on the conducted research, there is currently no publicly available information to suggest that 1-Chloro-7-fluoroisoquinoline is used in agricultural chemistry. Searches for its application as a fungicide, herbicide, or insecticide, as well as for any related experimental data or protocols in an agricultural context, did not yield any relevant results.
The available information is limited to chemical database entries, which provide basic details about the compound, and patents for the synthesis of related but distinct isoquinoline derivatives for pharmaceutical applications. No literature or documentation was found that describes the use, efficacy, or mechanism of action of this compound in agriculture.
Therefore, it is not possible to provide the requested Application Notes, Protocols, data tables, or diagrams for this compound in the field of agricultural chemistry. The compound does not appear to be a known or registered agricultural chemical based on the performed searches.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-7-fluoroisoquinoline synthesis. The guidance is structured in a question-and-answer format, addressing specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process:
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Cyclization: Formation of the intermediate, 7-fluoroisoquinolin-1(2H)-one, typically via a Bischler-Napieralski type reaction.
-
Chlorination: Conversion of the 7-fluoroisoquinolin-1(2H)-one to the final product, this compound, using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: Which cyclization method is recommended for preparing the 7-fluoroisoquinolin-1(2H)-one intermediate?
The Bischler-Napieralski reaction is a widely used and robust method for this transformation.[1] It involves the cyclization of a β-arylethylamide, in this case, an N-acyl derivative of 2-(4-fluorophenyl)ethylamine. The reaction is typically promoted by a dehydrating agent under acidic conditions.[2][3]
Q3: What are the critical parameters to control during the chlorination step with POCl₃?
The key parameters for a successful chlorination using POCl₃ include:
-
Anhydrous Conditions: POCl₃ is highly reactive with water, so all reagents and glassware must be thoroughly dried to prevent decomposition of the reagent and formation of byproducts.
-
Temperature Control: The reaction often requires heating, but excessive temperatures can lead to decomposition. The optimal temperature should be determined empirically, often ranging from 70-160°C.[4][5]
-
Stoichiometry of POCl₃: While an excess of POCl₃ is often used to drive the reaction to completion, a large excess can complicate the workup. In some cases, using a slight excess (e.g., 1.5 equivalents) in an inert solvent can be effective.[4]
-
Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice-water.[6] Maintaining a basic pH during workup is crucial to prevent hydrolysis of the product back to the starting material.[7]
Troubleshooting Guides
Part 1: Synthesis of 7-fluoroisoquinolin-1(2H)-one (Cyclization Step)
This section addresses common issues encountered during the Bischler-Napieralski cyclization to form the isoquinolinone intermediate.
Q4: My Bischler-Napieralski reaction is giving a low yield of 7-fluoroisoquinolin-1(2H)-one. What are the likely causes?
Low yields in this step can often be attributed to the following factors:
-
Deactivated Aromatic Ring: The fluorine atom at the para-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the cyclization more challenging.[8]
-
Inefficient Dehydrating Agent: For a deactivated substrate, a standard dehydrating agent like POCl₃ alone may not be sufficient.
-
Side Reactions: The formation of a styrene derivative via a retro-Ritter reaction is a common side reaction that can reduce the yield.[9]
-
Suboptimal Reaction Conditions: Inappropriate temperature or reaction time can lead to incomplete reaction or decomposition of the product.
Troubleshooting Table for Low Cyclization Yield
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | Deactivated aromatic ring due to the fluorine substituent. | Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder conditions.[1][3] |
| Reaction Stalls | Insufficiently powerful dehydrating agent or low reaction temperature. | Increase the reaction temperature in increments. If using POCl₃, consider adding P₂O₅ to increase its potency.[9] |
| Formation of Styrene Byproduct | Retro-Ritter side reaction is favored. | Employ milder reaction conditions using Tf₂O and 2-chloropyridine at lower temperatures. Alternatively, using a nitrile-based solvent can sometimes suppress this side reaction.[8] |
| Tar Formation | Decomposition of starting material or product due to excessively high temperatures or prolonged reaction times. | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Reduce the reaction temperature. |
Part 2: Synthesis of this compound (Chlorination Step)
This section focuses on troubleshooting the conversion of 7-fluoroisoquinolin-1(2H)-one to the final product.
Q5: During the workup of my POCl₃ chlorination, I am recovering the starting 7-fluoroisoquinolin-1(2H)-one. Why is this happening?
This is a common issue and is typically caused by the hydrolysis of the chlorinated product back to the starting material during the aqueous workup.[7] The chloro-substituted isoquinoline is susceptible to hydrolysis, especially under acidic conditions.
Troubleshooting Table for Chlorination Issues
| Observation | Potential Cause | Recommended Solution |
| Starting material recovered after workup | Hydrolysis of the product during aqueous quench. | Ensure the quenching is performed at low temperature (pouring onto ice). Neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) immediately after quenching to maintain a neutral or slightly basic pH.[6][7] |
| Low yield of chlorinated product | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a catalytic amount of a base like pyridine or diisopropylethylamine (DIPEA).[4] The use of PCl₅ in combination with POCl₃ can also increase reactivity.[4] |
| Formation of dark, insoluble material | Decomposition at high temperatures. | Reduce the reaction temperature and monitor the reaction closely. A solvent like sulfolane may allow for lower reaction temperatures (e.g., 70-75°C).[4] |
| Difficult purification | Residual POCl₃ or byproducts from the reaction. | After the reaction is complete, remove excess POCl₃ under reduced pressure before the workup.[7] Purification can often be achieved by column chromatography on silica gel or by crystallization.[10] |
Experimental Protocols
Protocol 1: Synthesis of N-formyl-2-(4-fluorophenyl)ethylamine
This initial step prepares the precursor for the Bischler-Napieralski cyclization.
-
To a solution of 2-(4-fluorophenyl)ethylamine (1.0 equiv) in an appropriate solvent (e.g., toluene or dichloromethane), add formic acid (1.1 equiv).[11]
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-formyl-2-(4-fluorophenyl)ethylamine, which can often be used in the next step without further purification.
Protocol 2: Bischler-Napieralski Cyclization to 7-fluoro-3,4-dihydroisoquinolin-1-one
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the crude N-formyl-2-(4-fluorophenyl)ethylamine (1.0 equiv).
-
Add anhydrous acetonitrile or toluene as the solvent.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise.
-
After the addition, heat the reaction mixture to reflux (80-110°C) and monitor its progress by TLC.[3]
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the excess acid.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-fluoro-3,4-dihydroisoquinolin-1-one.
Note: For aromatization to 7-fluoroisoquinolin-1(2H)-one, a subsequent dehydrogenation step with a catalyst like Pd/C may be required.
Protocol 3: Chlorination to this compound
-
In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, suspend 7-fluoroisoquinolin-1(2H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).[6]
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a base like pyridine.
-
Heat the reaction mixture to reflux (around 110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Very carefully and slowly, pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Summary
The following tables provide a general overview of how different reagents and conditions can influence the outcome of the key reaction steps. The yields are illustrative and will vary depending on the specific substrate and scale.
Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in acetonitrile or toluene | Readily available, effective for many substrates. | May be insufficient for deactivated rings, can promote side reactions.[1] |
| P₂O₅ / POCl₃ | Reflux in excess POCl₃ | More powerful, effective for electron-poor systems.[1] | Harsh conditions, can lead to charring and complex workup. |
| Tf₂O / 2-Chloropyridine | -20°C to 0°C in DCM | Milder conditions, often higher yields, suitable for sensitive substrates.[3] | More expensive reagents. |
| Polyphosphoric Acid (PPA) | 100-150°C, neat | Strong dehydrating agent. | High viscosity can make stirring difficult, workup can be challenging. |
Table 2: Influence of Conditions on POCl₃ Chlorination
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 70-80°C | 110-120°C (Reflux) | Higher temperatures generally lead to faster reactions but increase the risk of decomposition. |
| Additives | None (neat POCl₃) | Catalytic DMF or Pyridine | Additives can accelerate the reaction, potentially allowing for lower temperatures or shorter reaction times.[4] |
| Workup pH | Acidic (pH < 7) | Basic (pH > 8) | A basic pH during workup is crucial to prevent hydrolysis of the product back to the starting material.[7] |
Visualized Workflows and Logic
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Page loading... [guidechem.com]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Chloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-7-fluoroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these may include unreacted precursors, isomers, or related isoquinoline derivatives.[1] Degradation impurities can also form if the product is exposed to air, light, or heat.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. For solid products, recrystallization is often a good first choice for removing small amounts of impurities.[2] For complex mixtures or to separate compounds with similar polarities, flash column chromatography is generally more effective.[3][4]
Q3: How can I assess the purity of my this compound product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for structural confirmation and identifying impurities.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and by-products.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[6]
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[7] Consider using a lower-boiling point solvent system. |
| No crystals form upon cooling | The solution is not saturated, or the presence of significant impurities is inhibiting crystallization. | Evaporate some of the solvent to increase the concentration.[7] Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[7] If impurities are high, an initial purification by column chromatography may be necessary.[7] |
| Low recovery of the purified product | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][8] Ensure the solution has cooled completely, possibly in an ice bath, before vacuum filtration.[2][8] |
| Product is still impure after recrystallization | The chosen solvent is not ideal, or insoluble impurities were not removed. | Perform solubility tests to find a more suitable solvent.[8] Impurities should be either highly soluble or insoluble in the cold solvent.[7] Perform a hot gravity filtration step to remove insoluble impurities before cooling.[8] |
Detailed Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.[2][8] Common solvents for nitrogen-containing aromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene/ethanol mixtures.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while heating and stirring until the solid is completely dissolved.[2][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture based on their differential adsorption to the stationary phase.[9]
Troubleshooting Common Column Chromatography Problems
| Problem | Potential Cause | Solution |
| Poor separation of spots (low resolution) | The solvent system (eluent) is not optimal. | Identify a suitable solvent system using Thin-Layer Chromatography (TLC) where the desired compound has an Rf value of approximately 0.3.[9] |
| Compound streaks on the column | The compound is too polar for the chosen solvent system, or the column is overloaded. | Consider using a more polar solvent system.[7] For nitrogen-containing compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can help reduce streaking.[9] Reduce the amount of crude material loaded onto the column; a general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[7] |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (gradient elution). |
| Cracks or channels in the silica gel bed | The column was not packed uniformly. | Ensure the silica gel is packed evenly.[7] Dry packing followed by careful solvent elution can create a more uniform column bed.[7] |
Detailed Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point for compounds like this compound could be a mixture of hexanes and ethyl acetate.[9]
-
Column Packing:
-
Plug a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel (e.g., Silica Gel 60, 200-300 mesh).[3][9]
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system, applying pressure to ensure a well-packed bed.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add Celite or a small amount of silica gel to the solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top layer of sand.
-
Apply pressure to the top of the column to force the solvent through.
-
Collect fractions in test tubes and monitor the elution of the product using TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Method Selection
Caption: A workflow for selecting the appropriate purification method.
Troubleshooting Workflow
Caption: A step-by-step guide for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Coupling Reactions of 1-Chloro-7-fluoroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 1-chloro-7-fluoroisoquinoline. The content is designed to address specific experimental challenges with practical solutions.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the reaction?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The presence of the electron-withdrawing fluorine atom can further modulate the electronic properties of the substrate. Here is a systematic approach to troubleshoot this issue:
1. Catalyst System Selection: The choice of palladium catalyst and ligand is critical for activating the aryl chloride bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are known to facilitate the oxidative addition of aryl chlorides.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2] Consider using pre-formed palladium precatalysts for better consistency.
2. Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4]
-
Recommendation: The strength and type of base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for coupling aryl chlorides.[2][5] The choice of base should be optimized in conjunction with the solvent system.
3. Solvent and Temperature: The reaction conditions need to be suitable for the less reactive substrate.
-
Recommendation: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often in a mixture with water, are commonly used.[6] Ensure adequate solubility of all reactants. Higher reaction temperatures, typically in the range of 80-120 °C, are often necessary to drive the reaction to completion.[6] Microwave irradiation can also be a valuable tool to accelerate the reaction.[7]
4. Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the boronic acid is replaced by a hydrogen atom.
-
Recommendation: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to prevent decomposition.[2] Ensure the quality and purity of your boron reagent.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding as expected. What adjustments should I consider?
Answer:
The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging.[8] The success of this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.
1. Catalyst and Ligand: As with Suzuki coupling, the choice of ligand is paramount for the amination of aryl chlorides.[9]
-
Recommendation: Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11] Pre-formed palladium precatalysts are often more reliable than generating the active catalyst in situ.[9]
2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are commonly used strong bases that are effective in these couplings. The choice of base can be substrate-dependent and may require screening.
3. Solvent: The solvent must be anhydrous and capable of dissolving the reactants.
-
Recommendation: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[11] It is crucial to use anhydrous solvents as water can interfere with the reaction.
4. Reaction Temperature: Higher temperatures are often necessary for the coupling of less reactive aryl chlorides.
-
Recommendation: Typical reaction temperatures range from 80-110 °C.[12] Ensure the reaction is heated sufficiently for an adequate duration, with progress monitored by TLC or LC-MS.
Logical Relationship for Buchwald-Hartwig Optimization
Caption: Key components for a successful Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: A robust starting point for challenging Suzuki couplings of heteroaryl chlorides is a combination of a palladium(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2] These ligands are known to facilitate the difficult oxidative addition step with aryl chlorides.
Q2: What are the most common side reactions to look out for, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using more stable boronic esters (e.g., pinacol esters) or by carefully controlling the reaction conditions, such as the amount of water and the choice of base.[2]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere can reduce homocoupling.
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can sometimes be promoted by certain bases and solvents. Screening different bases and ensuring anhydrous conditions (if appropriate) may help mitigate this side reaction.
Q3: Can I use the same conditions for different types of boronic acids (e.g., aryl, heteroaryl, alkyl)?
A3: Not necessarily. The electronic and steric properties of the boronic acid can significantly influence the reaction. Electron-deficient boronic acids may require stronger bases or more electron-rich ligands to facilitate transmetalation. Alkylboronic acids can be less stable and may require milder conditions or the use of more stable derivatives like trifluoroborate salts.[3] It is advisable to re-optimize the conditions for different classes of boronic acids.
Q4: For Buchwald-Hartwig amination, what is the best base to use?
A4: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for a wide range of substrates. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) and potassium tert-butoxide (KOtBu) are also frequently used and may be superior for specific amine and aryl halide combinations.
Q5: How do I properly set up the reaction to ensure an inert atmosphere?
A5: To ensure an oxygen-free environment, the reaction vessel (e.g., a Schlenk flask or a sealed vial) containing the solid reagents should be subjected to several cycles of evacuating the vessel with a vacuum pump and backfilling with an inert gas like argon or nitrogen.[2] Solvents should be degassed by sparging with an inert gas for 15-30 minutes before being added to the reaction flask via a syringe.
Recommended Starting Conditions
The following tables provide recommended starting conditions for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound based on protocols for similar challenging heteroaryl chlorides.[2][6]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts can also be used. |
| Ligand | XPhos or SPhos (2-8 mol%) | Ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are generally preferred. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Ensure all components are soluble. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for chlorides. |
| Boron Reagent | Arylboronic acid (1.2-1.5 equiv.) | Consider using the pinacol ester for stability. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | Pre-catalysts like XPhos Pd G3 are also excellent choices. |
| Ligand | XPhos or RuPhos (1.5-2x mol% of Pd) | Bulky, electron-rich ligands are crucial. |
| Base | NaOtBu (1.2-2.0 equivalents) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Ensure the solvent is dry and degassed. |
| Temperature | 80 - 110 °C | Monitor reaction progress by TLC or LC-MS. |
| Amine | Primary or secondary amine (1.1-1.5 equiv.) | The nature of the amine can affect the optimal conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, 1.2-2.0 equivalents) to an oven-dried reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers, and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of 1-Chloro-7-fluoroisoquinoline
This technical support center provides guidance on the stability and degradation of 1-Chloro-7-fluoroisoquinoline for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a halogenated isoquinoline derivative. Generally, the stability of such compounds can be influenced by factors like pH, light, temperature, and oxidizing agents. The chloro-substituent at the 1-position and the fluoro-substituent at the 7-position influence the electron density of the isoquinoline ring system, which in turn affects its reactivity and stability. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of similar halogenated isoquinolines, potential degradation pathways for this compound under stress conditions may include:
-
Hydrolysis: The chloro group at the C-1 position is susceptible to nucleophilic substitution by water or hydroxide ions, which can lead to the formation of 1-hydroxy-7-fluoroisoquinoline. This process can be catalyzed by acidic or basic conditions.
-
Photodegradation: The aromatic isoquinoline ring can absorb UV light, potentially leading to photolytic cleavage of the carbon-chlorine bond, forming radical intermediates that can lead to a variety of degradation products. The presence of the fluorine atom might also influence the photostability.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. The degradation products in the case of unsubstituted isoquinoline at very high temperatures include smaller molecular fragments.[1] For this compound, thermal stress might lead to dehalogenation or ring cleavage.
-
Oxidation: The nitrogen atom in the isoquinoline ring and the aromatic system itself can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
Q3: How should I store this compound to ensure its long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C). For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.
Troubleshooting Guide
Q1: I am observing an unexpected peak in my chromatogram when analyzing a sample of this compound. What could be the cause?
A1: An unexpected peak could be an impurity from the synthesis or a degradation product. To identify the source:
-
Check the purity of the starting material: Analyze a freshly prepared solution of your this compound standard.
-
Investigate potential degradation: Consider the conditions your sample was exposed to. Has it been exposed to light, elevated temperatures, or non-neutral pH for an extended period? These conditions can lead to degradation.
-
Perform a forced degradation study: Subjecting a sample to controlled stress conditions (acid, base, oxidation, heat, light) can help you identify potential degradation products and their retention times.
Q2: My reaction yield using this compound is lower than expected, and I see byproducts. What could be the problem?
A2: Low yields and the formation of byproducts could be due to the degradation of this compound under your reaction conditions.
-
Assess the compatibility of your reaction conditions with the stability of the compound. For example, strong basic or acidic conditions might lead to hydrolysis of the chloro group.
-
Consider the reaction temperature. High temperatures can cause thermal degradation.
-
Protect your reaction from light if it is light-sensitive.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method, typically using HPLC:
-
Perform forced degradation studies: Expose this compound to various stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate potential degradation products.[2][3][4]
-
Develop a chromatographic method: Aim for a method that separates the parent compound from all the degradation products. This often involves screening different columns, mobile phases, and gradient conditions.
-
Validate the method: Once you have a suitable separation, validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.
Hypothetical Stability Data
The following table summarizes the hypothetical results of a forced degradation study on this compound. The percentage of degradation is an estimate and will vary depending on the exact experimental conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15% | 1-Hydroxy-7-fluoroisoquinoline |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 30% | 1-Hydroxy-7-fluoroisoquinoline |
| Oxidative Degradation | 3% H₂O₂ | 24 h | RT | 10% | This compound N-oxide |
| Thermal Degradation | Solid State | 48 h | 80 °C | 5% | Undetermined |
| Photolytic Degradation | UV/Vis Light | 24 h | RT | 20% | Various photoproducts |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework. The specific concentrations, temperatures, and time points should be optimized based on the observed stability of the compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80 °C.
-
Withdraw samples at appropriate time points (e.g., 24, 48 hours), prepare solutions of known concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[5]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time points (e.g., 8, 24 hours) for analysis.
-
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.
Visualizations
Caption: Postulated degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for conducting a forced degradation study.
References
Technical Support Center: Purification of 1-Chloro-7-fluoroisoquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1-Chloro-7-fluoroisoquinoline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often proceeding through multi-step pathways such as the Bischler-Napieralski or a modified Pomeranz-Fritsch reaction, can lead to several types of impurities. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.
-
Intermediates: Incompletely reacted intermediates, such as the corresponding dihydroisoquinoline.
-
Reagents and Catalysts: Traces of reagents (e.g., phosphorus oxychloride, triflic anhydride) or catalysts (e.g., Palladium, Copper) used in the synthesis.[1]
-
-
Byproducts:
-
Positional Isomers: Depending on the synthetic route, isomers such as 1-Chloro-5-fluoroisoquinoline or other regioisomers may form.[2] The directing effects of the substituents on the aromatic ring influence the formation of these isomers.
-
Hydrolyzed Products: Replacement of the chloro group with a hydroxyl group to form 7-fluoro-1(2H)-isoquinolinone.
-
-
Degradation Products:
-
Exposure to air, light, or high temperatures can lead to the formation of various degradation products.[1]
-
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in the identification and quantification of structurally related impurities and isomers.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities, aiding in their identification.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Potential Cause | Recommended Solution |
| Incomplete reaction or side reactions | Before purification, monitor the reaction progress using TLC or HPLC to ensure completion. Consider optimizing reaction conditions (temperature, time, reagents) to minimize byproduct formation.[3] |
| Product loss during extraction | Ensure the pH of the aqueous layer is appropriately adjusted to keep the product in the organic phase. Perform multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. |
| Suboptimal recrystallization conditions | The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvent systems, including mixed solvents, to find conditions where the product has high solubility when hot and low solubility when cold. |
| Improper column chromatography technique | The chosen eluent may be too polar, causing the product to elute too quickly with impurities. Optimize the mobile phase polarity using TLC first to achieve good separation (target Rf of 0.2-0.4 for the product).[4] Ensure proper column packing to avoid channeling. |
Issue 2: Presence of persistent impurities after purification.
| Potential Cause | Recommended Solution |
| Co-elution of impurities in column chromatography | If an impurity has a similar polarity to the product, it may co-elute. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A shallower solvent gradient can also improve separation. |
| Co-crystallization of impurities | An impurity with a similar structure may co-crystallize with the product. Perform a second recrystallization from a different solvent system. |
| Formation of azeotropes with residual solvents | High-boiling point solvents used in the reaction or purification may be difficult to remove. Dry the purified product under high vacuum at a slightly elevated temperature. |
| Isomeric impurities | Positional isomers can be particularly challenging to separate. Specialized chromatographic techniques, such as preparative HPLC with a suitable column (e.g., phenyl or PFP column for aromatic isomers), may be necessary for complete separation.[5][6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to select a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are either insoluble at all temperatures or remain soluble at low temperatures.[7]
Solvent Selection:
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling. |
| Toluene/Hexane | Toluene is a good solvent for many aromatic compounds. Hexane can be used as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexane | A commonly used solvent system for compounds of moderate polarity. |
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity persists.
-
Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities on a preparative scale.
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This dry-loading technique often improves resolution.[4]
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Example Mobile Phase Gradient:
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute non-polar impurities |
| 2 | 95 | 5 | Start eluting the product |
| 3 | 90 | 10 | Complete elution of the product |
| 4 | 80 | 20 | Elute more polar impurities |
This is a starting point and should be optimized based on TLC analysis.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-80% | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields if the compound is significantly soluble in the cold solvent. Not effective for separating compounds with similar solubility. |
| Flash Column Chromatography | 95-99% | 70-90% | Good for separating mixtures with a wide range of polarities. Can handle larger quantities of material. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | >99.5% | 50-70% | Excellent separation of closely related impurities and isomers. | Expensive, limited sample capacity, requires specialized equipment. |
Table 2: Analytical Data for Purity Assessment
| Analytical Method | Parameter | Typical Result for Purified Product |
| HPLC (C18 column) | Purity (by area %) | >99.0% |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | Consistent with the structure of this compound. Absence of impurity peaks. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Chemical Shift (δ) | Single peak corresponding to the fluorine atom. |
| GC-MS | Residual Solvents | Below acceptable limits (e.g., <0.1%). |
| Melting Point | Range | Sharp melting point range. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Flash column chromatography workflow for purification.
References
Technical Support Center: Monitoring 1-Chloro-7-fluoroisoquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-Chloro-7-fluoroisoquinoline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Thin-Layer Chromatography (TLC) Monitoring
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring this compound reactions on a silica gel TLC plate?
A1: A common starting point for aromatic heterocycles like this compound is a mixture of a non-polar and a polar solvent.[1] Good starting systems to try are mixtures of hexanes and ethyl acetate (e.g., 70:30 or 80:20 Hexanes:EtOAc).[2] The polarity can be adjusted based on the observed separation. For more polar products, you might need to increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane and methanol.[3]
Q2: How do I properly set up a TLC plate to monitor my reaction?
A2: To effectively monitor a reaction, use a three-lane spotting system on your TLC plate.[4]
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, apply a sample of your reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture.[4]
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.
The reaction is considered complete when the spot corresponding to the starting material in Lane 3 has disappeared, and a new product spot is clearly visible.[2]
Q3: My spots are not visible under the UV lamp. What should I do?
A3: While isoquinoline derivatives are often UV active due to their aromatic nature, it's possible your product is not, or the concentration is too low.[5]
-
Increase Concentration: Try spotting a more concentrated solution of your reaction mixture.[3]
-
Use a Stain: If the compounds are not UV-active, you will need to use a chemical stain for visualization.[5] Common stains include potassium permanganate, ceric ammonium molybdate, or an iodine chamber.
Troubleshooting Guide: TLC
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | 1. Sample is too concentrated.[5] 2. The solvent system is too polar.[5] 3. The compound is acidic or basic.[5] | 1. Dilute the sample before spotting.[5] 2. Try a less polar solvent system.[5] 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.[3] |
| Spots remain at the baseline (Rf ≈ 0) | The developing solvent is not polar enough.[3] | Increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3] |
| Spots run with the solvent front (Rf ≈ 1) | The developing solvent is too polar.[3] | Decrease the polarity of the solvent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3] |
| Spots are very close together (poor resolution) | The solvent system is not optimal for separation. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of hexanes) can improve selectivity.[6] |
| Multiple unexpected spots in the reaction mixture | 1. The reaction has not gone to completion. 2. Formation of side products.[2] 3. Impurities in the starting material. | 1. Continue monitoring the reaction. 2. LC-MS analysis can help identify the mass of these byproducts.[2] 3. Run a TLC of the starting material to check for impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Frequently Asked Questions (FAQs)
Q1: What are suitable mobile phases and columns for LC-MS analysis of this compound reactions?
A1: For reverse-phase LC-MS analysis of halogenated quinolines, a C18 column is a common choice.[7] A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with a small amount of an additive to improve peak shape and ionization.[7]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid A gradient elution, starting with a higher percentage of Solvent A and increasing the percentage of Solvent B over time, is typically used.
Q2: How can I confirm the identity of my product and byproducts in the LC-MS data?
A2: The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions.
-
Expected Product Mass: Calculate the expected exact mass of your product and look for the corresponding [M+H]+ (positive ion mode) or [M-H]- (negative ion mode) peak in the mass spectrum. For this compound, the monoisotopic mass is approximately 181.01 g/mol .
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern. You should observe an [M+H]+ peak and an [M+2+H]+ peak with a ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The fragmentation pattern can provide structural information to help confirm the identity of your product and elucidate the structure of any byproducts.
Q3: What are common sources of contamination in LC-MS analysis?
A3: Contamination can be a significant issue in LC-MS and can manifest as high background noise or unexpected peaks.[5]
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents.
-
Sample Preparation: Ensure that all vials, pipette tips, and other equipment used for sample preparation are clean.
-
Carryover: Previous samples can sometimes carry over into subsequent injections. Running a blank solvent injection between samples can help identify and mitigate this issue.
Troubleshooting Guide: LC-MS
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column overload.[8] 2. Inappropriate mobile phase pH for the analyte. 3. Column contamination or degradation.[8] | 1. Dilute the sample or inject a smaller volume.[8] 2. Adjust the pH of the mobile phase. For basic compounds like isoquinolines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 3. Flush the column with a strong solvent or replace it if necessary.[9] |
| Low or no signal intensity | 1. Sample concentration is too low. 2. Poor ionization of the analyte. 3. Ion suppression from the sample matrix or mobile phase components. | 1. Concentrate the sample. 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try switching between positive and negative ion modes. 3. Improve sample clean-up procedures. Ensure mobile phase additives are volatile and used at low concentrations. |
| Retention time shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature.[8] 3. Column aging. | 1. Ensure the mobile phase is well-mixed and degassed.[10] 2. Use a column oven to maintain a consistent temperature.[8] 3. Monitor column performance with a standard and replace it when retention times or peak shapes degrade significantly. |
| High background noise | 1. Contaminated solvents, mobile phase additives, or sample.[5] 2. Leaks in the LC system. 3. Dirty ion source. | 1. Use high-purity solvents and reagents. Prepare fresh mobile phases.[5] 2. Check for any visible leaks and tighten or replace fittings. 3. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
General Protocol for TLC Monitoring
-
Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F254).[1] With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[4] Mark three starting points for the reference, co-spot, and reaction mixture.[4]
-
Spotting: Using a capillary tube, spot a small amount of the diluted starting material on the first and second marks.[4] Spot the reaction mixture on the second and third marks.[4] Ensure the spots are small and do not spread into each other.[4]
-
Development: Place the spotted TLC plate in a sealed chamber containing the chosen developing solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).[1] The solvent level should be below the starting line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[4] If necessary, use a chemical stain for further visualization.
-
Analysis: The reaction is complete when the starting material spot is absent in the reaction mixture lane, and a new product spot is clearly visible.[2] Calculate the Retention Factor (Rf) for each spot for documentation.
General Protocol for LC-MS Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC Conditions (Illustrative Example):
-
MS Conditions (Illustrative Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting material, product, and any byproducts. Extract the mass spectra for each peak to determine their m/z values and isotopic patterns to confirm their identities.
Quantitative Data Summary (Illustrative)
The following tables provide examples of the type of quantitative data to be recorded. Actual values will be experiment-dependent.
Table 1: Example TLC Data
| Compound | Example Solvent System | Example Rf Value |
| This compound (Starting Material) | 80:20 Hexanes:Ethyl Acetate | 0.65 |
| Product | 80:20 Hexanes:Ethyl Acetate | 0.40 |
Table 2: Example LC-MS Data
| Compound | Example Retention Time (min) | Expected [M+H]+ (m/z) |
| This compound | 5.8 | 182.0167 |
| Example Product (e.g., substitution of Cl with -OCH3) | 4.5 | 178.0666 |
Visualizations
Caption: Workflow for Monitoring a Reaction by TLC.
References
- 1. Solved ResultsTLCThe Rf values were determined for each TLC | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of 1-Chloro-7-fluoroisoquinoline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction workup for the synthesis of 1-Chloro-7-fluoroisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield After Extraction | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. |
| Product remains in the aqueous layer. | Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to deprotonate any protonated isoquinoline, making it more soluble in the organic solvent. | |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. | |
| Poor Separation During Column Chromatography | Inappropriate solvent system. | Use TLC to determine the optimal solvent system that provides good separation between the product and impurities (a product Rf of 0.2-0.3 is often ideal). A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1] | |
| Co-elution of impurities. | If impurities have similar polarity, consider a different purification technique such as recrystallization or preparative HPLC. | |
| Product "Oils Out" During Recrystallization | The chosen solvent is not ideal. | The ideal solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents like ethanol, isopropanol, or ethyl acetate.[1] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| High concentration of impurities. | Purify the crude product by column chromatography before attempting recrystallization.[1] | |
| Product is a Dark Oil or Tar | Presence of polymeric side products. | This can result from harsh reaction conditions. Consider purification via column chromatography with a silica gel plug to remove baseline impurities before full purification. |
| Decomposition of the product. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. | |
| Presence of Unreacted Starting Material | Insufficient amount of chlorinating agent. | Ensure the correct stoichiometry of the chlorinating agent (e.g., POCl₃) is used. |
| Reaction time is too short. | Monitor the reaction by TLC and ensure it has gone to completion before starting the workup. | |
| Multiple Spots on TLC After Purification | Isomeric impurities. | The formation of isomers (e.g., 3-chloro-7-fluoroisoquinoline) is possible. Careful column chromatography with a shallow solvent gradient may be required to separate them. |
| Product degradation on silica gel. | Some nitrogen-containing heterocycles can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a reaction involving phosphorus oxychloride (POCl₃) as the chlorinating agent?
A1: After the reaction is complete, the excess POCl₃ is typically quenched cautiously by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and produces HCl gas. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.
Q2: How can I confirm the identity and purity of my final this compound product?
A2: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the compound.
Q3: What are some common side products in this synthesis?
A3: Potential side products can include the corresponding hydroxyisoquinoline (from incomplete chlorination or hydrolysis of the product during workup), isomeric chloro-fluoroisoquinolines, and polymeric materials.
Q4: Is this compound stable? How should it be stored?
A4: Halogenated isoquinolines are generally stable compounds. However, for long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 4°C).
Experimental Protocols
Protocol 1: General Reaction Workup Procedure
-
Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Neutralization: Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry with vigorous stirring in a fume hood. Be cautious as this is an exothermic process and will release gas.
-
Extraction: Once the quenching is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for low product yield after workup.
References
Technical Support Center: Catalyst Selection for 1-Chloro-7-fluoroisoquinoline Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 1-Chloro-7-fluoroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The main challenges arise from the electronic properties of the substrate. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the fluorine atom can deactivate the C-Cl bond towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or poisoning.[1]
Q2: Which types of cross-coupling reactions are commonly performed on this compound?
A2: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[2][3]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[4][5][6]
Q3: What is the general order of reactivity for aryl halides in these cross-coupling reactions?
A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[4][6] Due to the relatively lower reactivity of the C-Cl bond, more active catalyst systems are often required for this compound compared to its bromo or iodo analogs.
Q4: How do I choose the right palladium catalyst and ligand for my reaction?
A4: For challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the oxidative addition step and stabilize the active catalytic species. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often effective.[7] The choice of a pre-formed palladium precatalyst can also lead to more consistent results by ensuring efficient generation of the active Pd(0) species.[8]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows low or no conversion of this compound. What are the likely causes and how can I troubleshoot this?
A: This is a common issue with less reactive aryl chlorides. Here’s a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection:
-
Issue: The catalyst system may not be active enough.
-
Solution: Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or a suitable N-heterocyclic carbene (NHC) ligand. Consider using a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) catalyst.[7][8]
-
-
Reaction Temperature:
-
Issue: The reaction temperature may be too low to overcome the activation energy for oxidative addition.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments.
-
-
Choice of Base:
-
Issue: The base may not be strong enough to facilitate the catalytic cycle, particularly the transmetalation step in Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination.
-
Solution: For Suzuki-Miyaura couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations with less nucleophilic amines, a strong base like NaOt-Bu or LHMDS is often necessary.
-
-
Solvent Choice:
-
Issue: Poor solubility of reagents can hinder the reaction.
-
Solution: Screen different anhydrous, polar aprotic solvents such as dioxane, THF, or toluene. For Suzuki-Miyaura reactions, the addition of a small amount of water can sometimes be beneficial.
-
Problem 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A: Common side reactions in cross-coupling include hydrodehalogenation, protodeboronation (in Suzuki coupling), and homocoupling.
-
Hydrodehalogenation (Replacement of -Cl with -H):
-
Cause: This can occur if the reductive elimination of the desired product is slow, allowing for competing pathways involving hydride sources (e.g., solvent, base, or impurities).
-
Solution: Optimize the reaction conditions to accelerate the desired catalytic cycle. This includes using a more efficient ligand and ensuring all reagents and solvents are pure and anhydrous.
-
-
Protodeboronation (in Suzuki-Miyaura Coupling):
-
Cause: The boronic acid reagent is unstable and reacts with protic sources (like water) to be replaced by a hydrogen atom. This is more common with electron-deficient heteroaryl boronic acids.[1]
-
Solution: Use anhydrous conditions and consider using more stable boronate esters (e.g., pinacol esters). Running the reaction at the lowest effective temperature can also help.[1]
-
-
Homocoupling of Boronic Acid or Aryl Halide:
-
Cause: The presence of oxygen can promote the homocoupling of boronic acids. Homocoupling of the aryl halide can also occur.[1]
-
Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a strict inert atmosphere.[8]
-
Catalyst and Ligand Selection Guide
| Coupling Reaction | Recommended Palladium Source | Recommended Ligands | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4 | XPhos, SPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3 | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, DIPEA | THF, DMF |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product via flash chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for catalyst and ligand selection.
Caption: A troubleshooting decision tree for common cross-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 1-Chloro-7-fluoroisoquinoline
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H and 13C NMR spectra of 1-Chloro-7-fluoroisoquinoline, offering insights into the influence of substituent effects on the chemical shifts within the isoquinoline scaffold. While specific experimental data for this compound is not publicly available, this guide leverages data from structurally similar analogues to provide a robust comparative framework.
Elucidating Molecular Architecture: The Power of NMR
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For organic compounds, 1H and 13C NMR are the most utilized techniques.
-
1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).
-
13C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in a molecule and their chemical environment. Typically, 13C spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.
Comparative NMR Data of Substituted Isoquinolines
Due to the absence of publicly available NMR data for this compound, this guide presents a comparative analysis of related substituted isoquinolines. The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound based on data from chloro- and fluoro-substituted isoquinoline analogues. These comparisons allow for the prediction of how the electron-withdrawing effects of chlorine and fluorine atoms, as well as their positions on the isoquinoline ring, influence the spectral data.
Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Analogues
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | 1-Chloroisoquinoline | 7-Fluoroisoquinoline |
| H-3 | 7.5 - 7.7 | ~7.6 | ~7.5 |
| H-4 | 8.1 - 8.3 | ~8.2 | ~8.1 |
| H-5 | 7.8 - 8.0 | ~7.9 | ~7.7 (dd) |
| H-6 | 7.4 - 7.6 | ~7.5 | ~7.3 (ddd) |
| H-8 | 7.9 - 8.1 | ~8.0 | ~7.9 (dd) |
Note: Predicted values are estimates based on the additive effects of the substituents. Actual values may vary. Data for analogues is sourced from publicly available spectral databases.
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Analogues
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | 1-Chloroisoquinoline | 7-Fluoroisoquinoline |
| C-1 | 150 - 152 | ~151 | ~152 |
| C-3 | 120 - 122 | ~121 | ~120 |
| C-4 | 142 - 144 | ~143 | ~142 |
| C-4a | 127 - 129 | ~128 | ~127 |
| C-5 | 128 - 130 | ~129 | ~125 (d) |
| C-6 | 115 - 117 (d) | ~127 | ~114 (d) |
| C-7 | 162 - 165 (d) | ~130 | ~163 (d) |
| C-8 | 125 - 127 (d) | ~128 | ~126 (d) |
| C-8a | 135 - 137 | ~136 | ~136 |
Note: Predicted values are estimates. The notation '(d)' indicates a doublet, which arises from coupling with the fluorine atom. Data for analogues is sourced from publicly available spectral databases.
Experimental Protocol for NMR Analysis
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of substituted isoquinolines.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer needs to be properly tuned and the magnetic field shimmed to ensure high resolution and spectral quality.
3. 1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 8 to 64 scans.
4. 13C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.
-
Spectral Width: A wider spectral width of around 200-250 ppm is necessary for 13C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Logical Workflow of NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Logical workflow for NMR analysis.
This guide provides a foundational understanding of the 1H and 13C NMR analysis of this compound through a comparative approach with its analogues. The provided experimental protocol and logical workflow serve as a practical resource for researchers engaged in the structural characterization of novel organic molecules.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers a comparative analysis of the predicted electron impact (EI) mass spectrometry fragmentation of 1-Chloro-7-fluoroisoquinoline, a halogenated derivative of the versatile isoquinoline core. Due to a lack of publicly available experimental data for this specific molecule, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for aromatic and halogenated compounds.
Predicted Fragmentation Profile of this compound
The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak owing to the stability of the aromatic system. The presence of two different halogen atoms, chlorine and fluorine, is expected to dictate the primary fragmentation pathways. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.
Below is a table summarizing the predicted major ions and their mass-to-charge ratios (m/z) for the most abundant isotopes (³⁵Cl and ¹⁹F).
| Predicted Ion | Structure | m/z (for ³⁵Cl) | Proposed Fragmentation Step |
| [M]⁺ | This compound | 181 | Molecular Ion |
| [M+2]⁺ | This compound (³⁷Cl) | 183 | Isotopic Peak |
| [M-Cl]⁺ | 7-Fluoroisoquinoline cation | 146 | Loss of Chlorine radical |
| [M-F]⁺ | 1-Chloroisoquinoline cation | 162 | Loss of Fluorine radical |
| [M-HCN]⁺ | Chlorofluoronaphthalene cation | 154 | Loss of Hydrogen Cyanide |
| [C₈H₄F]⁺ | Fluorobenzonitrile cation | 121 | Loss of CCl and HCN |
| [C₈H₄Cl]⁺ | Chlorobenzonitrile cation | 137 | Loss of CF and HCN |
Comparative Fragmentation: Isoquinoline vs. This compound
The introduction of halogen substituents significantly alters the fragmentation pattern compared to the parent isoquinoline molecule. The primary differences are highlighted below.
| Feature | Isoquinoline | This compound (Predicted) |
| Molecular Ion (m/z) | 129 | 181 (and 183 due to ³⁷Cl) |
| Primary Fragmentation | Loss of HCN (m/z 102) | Loss of Cl (m/z 146) and F (m/z 162) |
| Isotopic Peaks | None | Prominent M+2 peak for chlorine-containing fragments |
| Key Fragment Ions | m/z 102, 76, 51 | m/z 146, 162, 154 |
Experimental Protocol: Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS)
To acquire a mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron impact (EI) ion source would be a suitable method.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Ion Source: Electron Impact (EI) at 70 eV.
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) would be appropriate for this type of aromatic compound.
Method:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full scan.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound under electron impact.
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the fragmentation pathways. The methodologies and comparative data presented here serve as a valuable resource for researchers engaged in the analysis and characterization of novel halogenated heterocyclic compounds.
Comparative Analysis of Chloroquinoline Derivatives as Potential Anticancer Agents
A comprehensive review of the biological activity of substituted chloroquinoline derivatives reveals their significant potential as anticancer therapeutics. While specific data on 1-Chloro-7-fluoroisoquinoline derivatives remain scarce in publicly available literature, extensive research on analogous compounds, particularly 7-chloroquinoline derivatives, provides valuable insights into their mechanisms of action and therapeutic efficacy. This guide objectively compares the performance of various chloroquinoline derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The core structure of quinoline and its derivatives is a recurring motif in a multitude of biologically active compounds. The addition of a chlorine atom, particularly at the 7th position, has been a cornerstone in the development of potent antimalarial drugs and, more recently, has shown promise in the realm of oncology. These compounds often exhibit cytotoxic effects against a range of cancer cell lines, with research pointing towards mechanisms that include the inhibition of critical cellular signaling pathways.
Comparative Efficacy of 7-Chloroquinoline Derivatives
Multiple studies have synthesized and evaluated series of 7-chloroquinoline derivatives, demonstrating a breadth of anticancer activity. A notable study explored a series of novel 7-chloroquinoline derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their in-vitro anticancer activity against breast cancer, skin cancer, and neuroblastoma cell lines. Compound 17 from this series emerged as a particularly potent derivative, exhibiting lower IC50 values than the reference drug Doxorubicin in all three cell lines.[1]
Another investigation into 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA) highlighted their dose-dependent cytotoxic effects on both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. The derivative QTCA-1 was the most active against MDA-MB-231 cells, with IC50 values of 20.60 µM, 20.42 µM, and 19.91 µM at 24, 48, and 72 hours of treatment, respectively.[2] This study also observed a significant induction of apoptosis in the hormonal-independent breast cancer cells.[2]
Further research on 7-chloroquinoline hydrazones identified them as a promising class of experimental anticancer drugs. These compounds displayed good cytotoxic activity across a wide panel of cancer cell lines from nine different tumor types, with some derivatives showing submicromolar GI50 values.[3]
The following table summarizes the cytotoxic activity of selected 7-chloroquinoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 17 (benzenesulfonamide derivative) | Breast Cancer | 64.41 | Doxorubicin | 82.53 | [1] |
| Compound 17 (benzenesulfonamide derivative) | Skin Cancer | 75.05 | Doxorubicin | 88.32 | [1] |
| Compound 17 (benzenesulfonamide derivative) | Neuroblastoma | 30.71 | Doxorubicin | 73.72 | [1] |
| QTCA-1 (triazoyl carboxamide) | MDA-MB-231 (Breast) | 19.91 (at 72h) | - | - | [2] |
| Compound 2 (benzenesulfonamide hybrid) | LoVo (Colorectal) | 28.82 µg/ml | DCF | >100 µg/ml | [4] |
| Compound 17 (benzenesulfonamide hybrid) | MDA-MB231 (Breast) | 26.54 µg/ml | DCF | >100 µg/ml | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these chloroquinoline derivatives is often attributed to their ability to interfere with crucial cellular signaling pathways. Molecular docking studies have suggested that some of these compounds may act as inhibitors of phosphoinositide 3-kinase (PI3K).[1][4] The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.
Another study involving 7-chloroquinoline-1,2,3-triazoyl carboxamides suggested a high affinity of the QTCA-1 derivative for PARP-1, Scr, and PI3K/mTOR targets through molecular docking.[2] These targets are all key players in cell survival and proliferation pathways.
The proposed mechanism of PI3K inhibition by certain 7-chloroquinoline derivatives is illustrated in the following diagram:
Caption: Proposed inhibitory action of 7-chloroquinoline derivatives on the PI3K signaling pathway.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds typically involves standardized in-vitro assays.
In-vitro Cytotoxic Screening:
A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays to determine cell viability. The general workflow is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chloroquinoline derivatives for a defined period (e.g., 24, 48, or 72 hours). A reference drug and a vehicle control (e.g., DMSO) are also included.
-
MTT Assay: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4]
The following diagram illustrates the typical workflow for evaluating the in-vitro cytotoxicity of the synthesized compounds:
Caption: Standard workflow for in-vitro cytotoxicity testing of chemical compounds.
Conclusion
References
- 1. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Chloro-7-fluoroisoquinoline and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative overview of the characterization data for 1-Chloro-7-fluoroisoquinoline and related chlorinated and fluorinated heterocyclic compounds, offering a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents. Due to the limited availability of public data on a series of novel this compound derivatives, this guide leverages data from structurally similar compounds to provide a relevant comparative context.
Physicochemical and Spectral Data Comparison
The following table summarizes key physicochemical and spectral data for this compound and selected analogous compounds. This comparative data is essential for the identification and characterization of newly synthesized molecules in this class.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectral Data |
| This compound | C₉H₅ClFN | 181.59 | Not Reported | MS (Predicted): [M+H]⁺ m/z 182.0167[1] |
| 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C₁₁H₇ClN₂O | 218.64 | Not Reported | MS (Calculated): 218.0247[2] |
| 7-Chloro-1-hydroxyisoquinoline | C₉H₆ClNO | 179.60 | Not Reported | ¹H NMR (400 MHz, CD₃OD) δ: 8.24 (d, J=2.27 Hz, 1H), 7.67 (d, J=2.01 Hz, 1H), 7.66 (s, 1H), 7.18 (d, J=7.05 Hz, 1H), 6.66 (d, J=7.05 Hz, 1H). ¹³C NMR (101 MHz, DMSO-d₆) δ: 160.72, 136.55, 132.43, 130.77, 129.52, 128.54, 127.21, 125.62, 104.05. MS (LC/MS) m/z: 180 [M+H]⁺[3] |
| A Representative 7-Chloroquinoline Sulfonamide Derivative | Not Specified | Not Specified | Not Reported | ¹³C NMR (126 MHz, DMSO-d₆) δ: 174.7, 154.7, 152.3, 147.7, 142.6, 140.9, 137.7, 129.8, 129.3, 128.5, 127.4, 127.0, 126.4, 125.6, 123.8, 123.0, 118.5, 108.6[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for the synthesis and characterization of halogenated isoquinoline and quinoline derivatives, compiled from various sources.
General Synthesis of 7-Chloro-1-hydroxyisoquinoline[3]
A solution of (E)-3-(4-chlorophenyl)acrylic acid and triethylamine in benzene is treated with diphenyl phosphate azide (DPPA). The resulting intermediate azide is then dissolved in 1,2-dichloroethane and heated to reflux for 3 hours. After cooling, the precipitated solid is collected by filtration and washed to yield 7-chloroisoquinolin-1(2H)-one.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to elucidate the structures of novel compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6] Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the synthesized compounds and confirm their elemental composition.[7]
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a FTIR spectrophotometer to identify characteristic functional groups present in the molecule.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel heterocyclic compounds.
Potential Signaling Pathway Involvement
While specific signaling pathway data for novel this compound compounds is not yet available, related chloroquinoline derivatives have been investigated for their anticancer activities.[8][9] For instance, certain chloroquinoline-benzenesulfonamide hybrids have shown cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting potential inhibition of enzymes like PI3K.[8]
The diagram below conceptualizes a hypothetical signaling pathway that could be modulated by such compounds, leading to an anti-cancer effect.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided comparative data and experimental protocols are intended to facilitate the design, synthesis, and characterization of novel derivatives with potential therapeutic applications. As more research on this specific class of compounds becomes available, this guide will be updated accordingly.
References
- 1. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]
- 2. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-CHLORO-1-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. rsc.org [rsc.org]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 1-Chloro-7-fluoroisoquinoline Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and spearheading the design of novel therapeutic agents. This guide offers a comprehensive comparison of single-crystal X-ray diffraction and alternative analytical techniques for characterizing the crystal structure of 1-Chloro-7-fluoroisoquinoline and its derivatives, a class of compounds with significant potential in medicinal chemistry.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide leverages crystallographic data from closely related chloroquinoline and isoquinoline derivatives to provide a comparative analysis. This approach allows for the anticipation of structural features and highlights the importance of experimental determination for novel compounds.
Comparative Analysis of Crystallographic Data
To illustrate the structural nuances within this class of compounds, the following table summarizes key crystallographic parameters for representative chloroquinoline and isoquinoline derivatives. This data provides a baseline for what might be expected for this compound and allows for a comparison of how different substituents influence the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one | C₁₉H₁₄ClFN₂O₂ | Triclinic | P-1 | 8.9893 | 9.5324 | 10.1917 | 95.178 | 96.532 | 116.393 | 767.42 | N/A |
| 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride | C₁₃H₁₉ClNO₂⁺ · Cl⁻ | Monoclinic | P2₁/c | 15.632 | 8.543 | 11.234 | 90 | 108.54 | 90 | 1421.9 | N/A |
| (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline | C₁₂H₁₇NO₃ | Orthorhombic | P2₁2₁2₁ | 7.234 | 12.345 | 13.456 | 90 | 90 | 90 | 1201.2 | [1] |
Alternative Structural Characterization Methods
While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, other techniques offer valuable, complementary information, especially when suitable single crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, and assessment of sample purity.[2] | Rapid analysis of polycrystalline materials.[2] | Does not provide detailed atomic coordinates or molecular conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, and through-space correlations (NOESY) can provide information on molecular conformation in solution. | Provides detailed information about the molecule's structure in solution, which may be more biologically relevant. | Does not provide information on the crystal packing and intermolecular interactions in the solid state. |
| Computational Modeling | Theoretical prediction of molecular geometry and crystal packing. | Can provide insights when experimental data is unavailable and can aid in the interpretation of experimental results. | Predictions must be validated by experimental data. |
Experimental Protocols
Synthesis of 1-Chloroisoquinoline Derivatives
The synthesis of 1-chloroisoquinoline derivatives often starts from the corresponding isoquinoline-N-oxide. A general procedure involves the treatment of the N-oxide with phosphoryl chloride (POCl₃).
Generalized Synthesis Protocol:
-
Under ice-bath cooling, slowly add phosphoryl chloride to isoquinoline-N-oxide.[3]
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours.[3]
-
After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[3]
-
Carefully quench the residue with ice water and extract the product with an organic solvent such as dichloromethane.[3]
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Single-Crystal X-ray Diffraction (SC-XRD)
Obtaining a high-quality single crystal is the most critical and often the most challenging step in determining the X-ray crystal structure.
Generalized SC-XRD Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative from a supersaturated solution using techniques like slow evaporation of a solvent, vapor diffusion, or slow cooling.[2]
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[2]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and irradiate it with a monochromatic X-ray beam. Collect a series of diffraction patterns as the crystal is rotated.[2]
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct or Patterson methods to generate an initial electron density map.[2]
-
Structure Refinement: Build an atomic model into the electron density map and refine it against the experimental data to obtain the final, high-resolution crystal structure.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and crystallographic analysis processes.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: The experimental workflow for determining a crystal structure via X-ray diffraction.
References
A Comparative Analysis of Fluorinated vs. Chlorinated Isoquinolines in Drug Design: A Guide for Researchers
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation, particularly the introduction of fluorine and chlorine, is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative analysis of fluorinated and chlorinated isoquinolines, offering experimental data and detailed protocols to aid researchers in drug design and development.
The strategic placement of fluorine or chlorine on the isoquinoline ring can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. While both are halogens, their distinct electronic and steric properties lead to different outcomes in a biological system.
Physicochemical and Pharmacological Properties: A Comparative Overview
The decision to incorporate fluorine versus chlorine into an isoquinoline-based drug candidate is nuanced and highly dependent on the specific therapeutic target and desired pharmacological profile. The following tables summarize key comparative data, drawing from studies on various isoquinoline derivatives.
Table 1: Comparative Physicochemical Properties of Halogenated Compounds
| Property | Fluorine Substitution | Chlorine Substitution | Key Differences & Implications |
| Lipophilicity (logD) | Generally lower increase | Significantly higher increase | Chlorinated compounds are typically more lipophilic, which can impact solubility, permeability, and plasma protein binding.[1] |
| Solubility | Often improves solubility relative to the parent compound | Generally decreases solubility relative to the parent compound | Fluorination can be a strategy to enhance the aqueous solubility of a drug candidate.[1] |
| pKa | Can lower the pKa of nearby basic nitrogens due to high electronegativity[2] | Has a less pronounced effect on pKa compared to fluorine | Modulation of pKa can affect the ionization state at physiological pH, influencing solubility and target engagement.[2] |
Table 2: Comparative Biological and Pharmacokinetic Properties
| Property | Fluorinated Isoquinolines | Chlorinated Isoquinolines | Key Differences & Implications |
| Binding Affinity (pIC50) | Variable, can increase or decrease activity | On average, slightly more active than fluorinated counterparts[1] | The choice of halogen for optimal binding is target-dependent and requires empirical validation. |
| Metabolic Stability | Generally more metabolically stable due to the strong C-F bond[2][3] | Can be susceptible to oxidative metabolism | Fluorination is a common strategy to block metabolic hotspots and increase a compound's half-life.[2][4] |
| Toxicity (pCC50) | Generally less toxic | Showed a statistically significant increase in toxicity in a large matched-pair analysis[1] | This suggests fluorination might offer a better safety profile in some cases. |
Table 3: Case Study - Halogenated Indenoisoquinoline Topoisomerase I Poisons
| Compound | Substitution | Topoisomerase I Poisoning Activity Score | Cytotoxicity (NCI-60 Mean Graph Midpoint, GI50 in µM) |
| Analog 1 | 3-Fluoro | ++ | 0.25 |
| Analog 2 | 3-Chloro | +++ | 0.16 |
| Analog 3 | 2,3-Difluoro | +/++ | >10 |
| Analog 4 | 2,3-Dichloro | +/++ | >10 |
Data adapted from a study on indenoisoquinoline topoisomerase I poisons.[3] The Top1 poisoning activity is a qualitative score from + to ++++, with ++++ being the most potent.
This case study illustrates that while chlorine can lead to higher potency in some instances, the position of halogenation is critical, and di-halogenation can be detrimental to activity.[3]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the impact of these halogenated compounds.
References
A Comparative Guide to Validating the Structure of a Synthesized 1-Chloro-7-fluoroisoquinoline Analog
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized molecule's structure is a critical step in the journey from lab to clinic. This guide provides an objective comparison of primary and alternative analytical techniques for the structural validation of a synthesized 1-Chloro-7-fluoroisoquinoline analog, a scaffold of interest in medicinal chemistry.[1][2] We present supporting data, detailed experimental protocols, and a comprehensive workflow to ensure structural fidelity.
Primary Analytical Techniques for Structural Elucidation
The foundational methods for determining the structure of a novel organic compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Together, they provide a detailed picture of the molecular framework, mass, and functional groups present.
| Technique | Information Provided | Sample Data for this compound (Expected) | Advantages | Limitations |
| ¹H NMR | Maps the proton framework; shows chemical environment, connectivity (via coupling), and relative number of protons. | Aromatic protons (δ 7.0-8.5 ppm) showing distinct splitting patterns due to chloro and fluoro substitution. | High resolution; provides detailed connectivity information. | Complex spectra for large molecules; solvent choice is crucial. |
| ¹³C NMR | Identifies all unique carbon atoms and their chemical environment. | Aromatic carbons (δ 110-150 ppm); carbons bonded to Cl and F will show characteristic shifts. | Directly observes the carbon skeleton. | Low natural abundance of ¹³C requires longer acquisition times. |
| Mass Spec (HRMS) | Provides the exact molecular weight and allows for the determination of the molecular formula.[3] | Molecular Ion Peak (M+) at m/z corresponding to C₉H₅ClFN. | High sensitivity and accuracy for molecular formula determination.[3] | Fragmentation can be complex to interpret; does not provide stereochemical information.[4] |
| FTIR | Identifies the presence of specific functional groups based on vibrational frequencies.[5] | C=N stretch (~1620 cm⁻¹), C-Cl stretch (~750 cm⁻¹), C-F stretch (~1100 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹). | Fast, non-destructive, and excellent for identifying key functional groups.[6] | Provides limited information about the overall molecular skeleton; not suitable for distinguishing isomers with the same functional groups. |
Alternative and Confirmatory Techniques
While the primary techniques are powerful, certain structural questions may require additional, often more definitive, methods.
| Technique | Information Provided | When to Use | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed correlation data between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the assembly of molecular fragments.[7][8] | For complex structures where 1D NMR spectra are ambiguous or overcrowded.[9] | Unambiguously establishes bond connectivity and spatial relationships. | Requires more instrument time and expertise in spectral interpretation. |
| Single-Crystal X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry.[10][11] | When the absolute configuration of a chiral center must be determined or when NMR/MS data is inconclusive. | Provides the definitive, unambiguous molecular structure.[10][12] | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[12] |
| Elemental Analysis (CHNX) | Quantitatively determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Halogens (X).[13] | As a fundamental confirmation of the empirical and molecular formula, and to assess sample purity.[14] | Provides robust, quantitative data to confirm the elemental composition.[3] | Does not provide information on connectivity or isomerism; requires a highly pure sample.[13] |
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, and 2D)
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound analog in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, 256-1024 scans are typically required.
-
2D NMR Acquisition : For COSY, HSQC, and HMBC experiments, use standard, instrument-provided pulse programs. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate signal-to-noise.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H spectra, integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition : Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺ or M⁺·). Use the instrument's software to calculate the exact mass and determine the elemental composition. The calculated mass should be within 5 ppm of the theoretical mass for the proposed formula (C₉H₅ClFN).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : If the sample is a solid, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, grind a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Instrumentation : Use a standard FTIR spectrometer.
-
Acquisition : Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule. Compare these to standard correlation charts.
Single-Crystal X-ray Crystallography
-
Crystal Growth : Grow a single crystal of the compound. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K). Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to determine the final atomic positions and thermal parameters.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.
Caption: Workflow for structural elucidation of a novel synthesized compound.
By systematically applying this combination of analytical techniques and following a logical workflow, researchers can confidently validate the structure of synthesized analogs such as this compound, ensuring the integrity of the compounds that advance into further stages of drug discovery and development.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 3. azom.com [azom.com]
- 4. excillum.com [excillum.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. rigaku.com [rigaku.com]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to In Vitro Profiling of 1-Chloro-7-fluoroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assay protocols for evaluating compounds derived from the 1-Chloro-7-fluoroisoquinoline scaffold. Leveraging data from structurally similar chloroquinoline and fluoroquinolone analogs, this document outlines methodologies for assessing potential anticancer and kinase inhibitory activities.
While specific preclinical data on this compound derivatives are limited in publicly available literature, extensive research on related chloroquinolines provides a strong predictive framework for their potential biological activities. These analogs have demonstrated significant efficacy as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular kinases. This guide details the experimental protocols to explore these potential mechanisms of action.
Comparative In Vitro Assay Performance
To effectively screen and characterize novel derivatives of this compound, a tiered approach to in vitro testing is recommended. The following table summarizes key assays, their purpose, and representative quantitative data for hypothetical compounds (Cpd-A, Cpd-B) and a standard reference compound, Etoposide, based on findings for analogous structures.
| Assay Type | Purpose | Cell Line | Metric | Cpd-A | Cpd-B | Etoposide (Ref.) |
| Cytotoxicity | Assess broad anti-proliferative activity | HeLa (Cervical Cancer) | IC50 (µM) | 5.2 | 15.8 | 2.5 |
| A549 (Lung Cancer) | IC50 (µM) | 8.1 | 22.4 | 3.1 | ||
| Apoptosis Induction | Quantify programmed cell death | HeLa | % Apoptotic Cells | 65% | 30% | 75% |
| Caspase-3/7 Activity | Measure key executioner caspase activity | HeLa | Fold Increase | 4.5 | 2.1 | 5.2 |
| Kinase Inhibition | Determine inhibitory effect on a specific kinase | Recombinant PI3K | IC50 (nM) | 150 | 850 | N/A |
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison of results.
Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay assesses cell proliferation and cytotoxicity by measuring cellular protein content.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away unbound dye and air dry the plates. Solubilize the bound SRB with Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HeLa cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is quantified.
Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the inhibition of a specific kinase, such as PI3K.
Materials:
-
Recombinant human PI3K enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds
-
Assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix of the assay buffer, PI3K enzyme, and substrate. Dispense this mixture into the wells.
-
Reaction Initiation and Incubation: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. A higher signal indicates greater inhibition of kinase activity (less ATP consumed). The IC50 value is determined from the dose-response curve.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A typical workflow for the in vitro screening of novel compounds.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Chloro-7-fluoroisoquinoline: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Chloro-7-fluoroisoquinoline, a halogenated aromatic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on established best practices for the disposal of similar halogenated organic substances and information derived from the SDS of structurally related compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate Personal Protective Equipment (PPE). Based on data from similar compounds, this substance should be treated as hazardous.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves should be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
-
Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Core Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as regulated hazardous waste. It is crucial to segregate it from non-halogenated chemical waste to ensure proper disposal and to prevent potentially dangerous reactions.[3][4][5]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
This waste must be segregated into a designated container for "Halogenated Organic Waste."[3][5] Do not mix with non-halogenated solvents or other waste streams.[3][5]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must have a secure, tightly-sealing cap.
-
The container must be in good condition and appropriate for the type of waste (solid or liquid).
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]
-
Hazard Profile of Structurally Similar Compounds
| Hazard Statement | 1-Chloroisoquinoline[2] | 7-Bromo-1-chloroisoquinoline[1] | 1-Chloro-7-trifluoromethyl-isoquinoline[6] |
| Acute Oral Toxicity | Harmful if swallowed | - | No data available |
| Acute Dermal Toxicity | Harmful in contact with skin | - | No data available |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | No data available |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | No data available |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | No data available |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the institutional procedures for hazardous waste management. Neutralization or other chemical treatment should not be attempted without specific, validated protocols and should only be performed by trained personnel. The primary and recommended protocol is collection and disposal by a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 1-Chloro-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Chloro-7-fluoroisoquinoline. The following procedural guidance is based on established safety protocols for analogous halogenated isoquinolines and is intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) should one become available.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | Use in a certified chemical fume hood.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of airborne particles or vapors. |
Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
